2-(Quinolin-5-YL)acetic acid
CAS No.: 152150-03-3
Cat. No.: VC21121564
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152150-03-3 |
---|---|
Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 2-quinolin-5-ylacetic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) |
Standard InChI Key | JFWDAGJPWJVGFG-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CC=NC2=C1)CC(=O)O |
Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)CC(=O)O |
Introduction
Structural Properties and Chemical Characteristics
Molecular Identity and Basic Properties
2-(Quinolin-5-YL)acetic acid is a well-defined chemical entity with specific molecular properties that contribute to its potential applications. The compound is characterized by a quinoline core structure with an acetic acid group attached at the 5-position . This structural arrangement provides unique chemical behavior and biological potential.
The compound is identified by the following properties:
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Molecular Weight: 187.19 g/mol
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InChI: InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14)
Physically, the compound typically appears as a white to off-white solid and demonstrates solubility in polar organic solvents, which is consistent with its carboxylic acid functionality . This solubility profile is important when considering its applications in biological systems and pharmaceutical formulations.
Structural Features and Spectroscopic Data
The structure of 2-(Quinolin-5-YL)acetic acid consists of a planar quinoline ring system with an acetic acid functional group extending from the 5-position. This arrangement creates a molecule with distinct regions of aromaticity and polarity, influencing its interactions with biological targets and other chemical entities.
Mass spectrometry data reveals characteristic fragmentation patterns that can be used for identification purposes. The compound forms various adducts in mass spectrometry analysis, with predictable m/z values as shown in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 188.07060 | 138.1 |
[M+Na]+ | 210.05254 | 152.1 |
[M+NH4]+ | 205.09714 | 146.7 |
[M+K]+ | 226.02648 | 145.5 |
[M-H]- | 186.05604 | 140.0 |
[M+Na-2H]- | 208.03799 | 145.4 |
[M]+ | 187.06277 | 140.6 |
[M]- | 187.06387 | 140.6 |
Table 1: Mass spectrometry data and predicted collision cross-section values for 2-(Quinolin-5-YL)acetic acid
These spectroscopic properties provide valuable information for researchers working with this compound, enabling accurate identification and purity assessment in both research and potential commercial applications.
Synthesis and Chemical Reactivity
Synthetic Routes
Research Findings and Data Analysis
Comparative Studies with Related Compounds
Research on quinoline derivatives has been extensive, though studies specifically focusing on 2-(Quinolin-5-YL)acetic acid are more limited. Comparative analysis with related compounds provides insight into potential properties and applications.
Studies on 2-(quinolin-3-yl) acetic acid derivatives have shown promising activity as HIV-1 integrase inhibitors. These compounds, while differing in the position of attachment of the acetic acid moiety, demonstrate how quinoline-based structures can interact with specific biological targets . This research revealed that these compounds work through an allosteric mechanism, disrupting protein-protein and protein-DNA interactions essential for viral replication.
Similarly, research on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid has been conducted to evaluate their biological effects. While these compounds contain a sulfur linker between the quinoline and acetic acid portions (unlike our target compound), they provide useful data on structure-activity relationships for quinoline-based molecules .
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